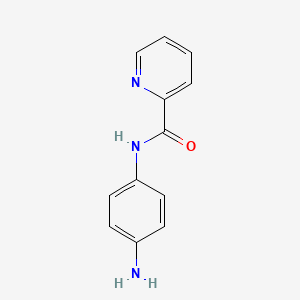

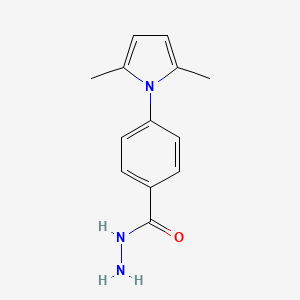

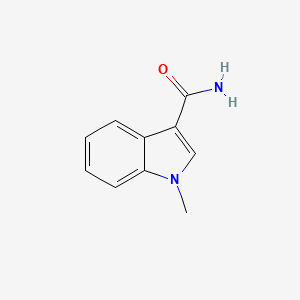

1-methyl-1H-indole-3-carboxamide

Übersicht

Beschreibung

The compound 1-methyl-1H-indole-3-carboxamide is a derivative of the indole class, which is a significant scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. The indole ring system is known for its planarity and ability to participate in hydrogen bonding, which contributes to its biological activity .

Synthesis Analysis

The synthesis of 1-methyl-1H-indole-3-carboxamide derivatives can be achieved through various methods. One approach involves the palladium-catalyzed cyclization of o-alkynyltrifluoroacetanilides followed by isocyanide insertion, which proceeds smoothly at ambient temperature using oxygen in the air as the sole oxidant . Another efficient method for synthesizing 1-methyl-1H-indole-3-carboxylate derivatives employs cross-dehydrogenative coupling using Cu(OAc)2·H2O as a catalyst in the presence of tert-butyl hydroperoxide, which yields good to excellent results .

Molecular Structure Analysis

The molecular structure of N-methyl-1H-indole-2-carboxamide, a closely related compound, has been determined by single-crystal X-ray diffraction. The structure is essentially planar, and the crystal packing results in N-H------O hydrogen bonds, which join the molecules into centrosymmetric dimeric rings . Similarly, the title indole derivative, methyl 1-methyl-1H-indole-3-carboxylate, is also planar and forms intermolecular C—H...O hydrogen bonds, resulting in a sheet structure in the crystal .

Chemical Reactions Analysis

1H-Indole-3-carboxaldehyde, a key intermediate in the synthesis of indole derivatives, undergoes various C–C and C–N coupling reactions and reductions, which are crucial for the preparation of biologically active compounds . Methyl 3-amino-1H-indole-2-carboxylates react with aryl isocyanates and isothiocyanates to form 5H-pyrimido[5,4-b]indole derivatives, which can be further functionalized .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The planarity of the indole ring system and the ability to form hydrogen bonds contribute to the stability of the crystal packing, as seen in methyl 1-methyl-1H-indole-3-carboxylate . The reactivity of the indole ring allows for the synthesis of a wide range of derivatives with potential biological activities, as demonstrated by the synthesis of new methyl indole-3-carboxylate derivatives with anti-cancer activity .

Wissenschaftliche Forschungsanwendungen

-

Multicomponent Reactions (MCRs)

- Field : Chemistry

- Application : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are used in inherently sustainable multicomponent reactions .

- Method : MCRs comprise a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .

- Results : MCRs are generally high-yielding, operationally friendly, time- and cost-effective . They comply with the green chemistry criteria and encompass significant and influential synthetic strategies in medicinal and pharmaceutical chemistry .

-

Biological Activities

- Field : Pharmacology

- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

- Method : The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

- Results : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

-

Preparation of bisindolyl pyrimidinones

- Field : Medicinal Chemistry

- Application : 1-Methyl-1H-indole-3-carboxylic acid is used as a reactant for the preparation of bisindolyl pyrimidinones .

- Method : The specific method of preparation is not mentioned in the source .

- Results : Bisindolyl pyrimidinones are analogs of PKC inhibitor LY333531 .

-

Preparation of (heteroaryl) (carboxamido)arylpyrrole derivatives

- Field : Medicinal Chemistry

- Application : 1-Methyl-1H-indole-3-carboxylic acid is used as a reactant for the preparation of (heteroaryl) (carboxamido)arylpyrrole derivatives .

- Method : The specific method of preparation is not mentioned in the source .

- Results : These derivatives are used as Cdc7 kinase inhibitors, antitumor and antiproliferative agents .

- Synthesis of 1,2,3-Trisubstituted Indoles

- Field : Organic Chemistry

- Application : A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .

- Method : This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

- Results : The utility of this process has been demonstrated in the synthesis of 23 indoles, benzoindoles and tetrahydrocarbazoles bearing varied and useful functionality .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-methylindole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12-6-8(10(11)13)7-4-2-3-5-9(7)12/h2-6H,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQHFXKJFJHBAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356397 | |

| Record name | 1-methyl-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-1H-indole-3-carboxamide | |

CAS RN |

118959-44-7 | |

| Record name | 1-methyl-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.